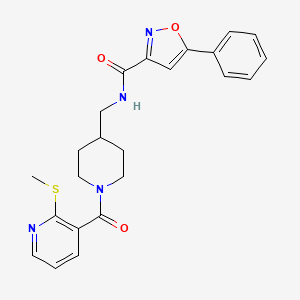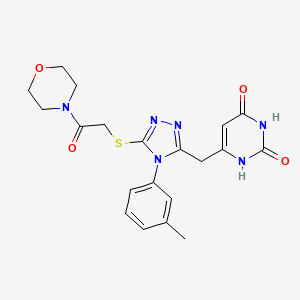
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound could potentially involve piperidine derivatives, which are among the most important synthetic fragments for designing drugs . The current scientific literature suggests intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a methylthio group and a phenylisoxazole group.Chemical Reactions Analysis
The chemical reactions involving this compound could potentially include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions could lead to the formation of various substituted piperidines .Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships in Cannabinoid Receptor Antagonists
A study on pyrazole derivatives, including a compound structurally related to N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide, explored their role as cannabinoid receptor antagonists. This research is significant for understanding the structural requirements for brain cannabinoid CB1 receptor antagonistic activity. Such compounds may help in antagonizing the side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Molecular Interaction with CB1 Cannabinoid Receptor
Another study focused on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor. This research is crucial for understanding how these compounds bind to cannabinoid receptors, potentially contributing to the development of more selective and potent ligands for therapeutic purposes (Shim et al., 2002).
Potential Antipsychotic Agents
Research on heterocyclic carboxamides, including similar compounds, evaluated their potential as antipsychotic agents. This work contributes to the discovery of new treatments for psychiatric disorders by understanding the binding to dopamine and serotonin receptors (Norman et al., 1996).
Inhibition of Soluble Epoxide Hydrolase
A study on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which includes structurally related compounds, aimed at finding new therapeutics for various diseases. This research is relevant for understanding the role of these inhibitors in treating conditions associated with epoxide hydrolase activity (Thalji et al., 2013).
Antiobesity Effects
Research on cannabinoid CB1 receptor antagonists, including compounds similar to the one , explored their antiobesity effects in diet-induced obese mice. This study contributes to understanding how cannabinoid receptor antagonists can be used in obesity management (Hildebrandt et al., 2003).
Orexin Receptor Antagonism for Insomnia Treatment
The compound SB-649868, which shares structural features with N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide, was studied for its potential as an orexin 1 and 2 receptor antagonist in insomnia treatment. Understanding the metabolism and disposition of such compounds is critical for developing effective treatments for sleep disorders (Renzulli et al., 2011).
Eigenschaften
IUPAC Name |
N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-31-22-18(8-5-11-24-22)23(29)27-12-9-16(10-13-27)15-25-21(28)19-14-20(30-26-19)17-6-3-2-4-7-17/h2-8,11,14,16H,9-10,12-13,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLPWGCTDJNSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2843588.png)


![3-(2-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2843594.png)

![3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2843598.png)



![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanamide](/img/structure/B2843604.png)

![Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2843606.png)
![N-Methyl-N-[(1-phenylpyrazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2843609.png)
